molecular formula C12H11ClIN3O B8416755 4-Chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine

4-Chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine

Cat. No.: B8416755
M. Wt: 375.59 g/mol
InChI Key: PPTJCFIKYURTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C12H11ClIN3O and its molecular weight is 375.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClIN3O

Molecular Weight

375.59 g/mol

IUPAC Name

4-chloro-6-(2-ethoxy-5-iodophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H11ClIN3O/c1-2-18-10-4-3-7(14)5-8(10)9-6-11(13)17-12(15)16-9/h3-6H,2H2,1H3,(H2,15,16,17)

InChI Key

PPTJCFIKYURTQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)I)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-6-(5-tributylstannyl-2-ethoxy-phenyl)pyrimidin-2-ylamine (79 mg, 0.13 mmol) in a 3% solution of acetic acid in ethanol (1 ml) was added a solution of sodium iodide (24 mg, 0.16 mmol) in a 0.1 M aqueous sodium hydroxide solution (0.2 ml) followed by a solution of chloramine-T (15.0 mg, 0.065 mmol) in water (0.15 ml). The orange solution was stirred at room temperature for 1 hour, treated with saturated aqueous sodium thiosulfate solution (0.3 ml), and extracted with ethyl acetate (2×1 ml). The combined extracts were concentrated under reduced pressure. The residue was purified by preparative TLC eluting with 20% ethyl acetate-hexane to provide 4-chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine (39 mg, 71% yield) as a white powder. 1H NMR (CDCl3) δ 8.24 (d, J=2.3 Hz, 1H), 7.67 (dd, J=2.3, 8.70 Hz, 1H), 7.38 (d, J=8.70 Hz, 2H), s, 1H), 6.76 (d, J=8.70 Hz, 1H), 5.23 (s, 1H), 4.13 (q, J=7.0 Hz, 2H), 1.47 (t, J=7.0 Hz, 3H).
Name
4-chloro-6-(5-tributylstannyl-2-ethoxy-phenyl)pyrimidin-2-ylamine
Quantity
79 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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24 mg
Type
reactant
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0.2 mL
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reactant
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1 mL
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solvent
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0 (± 1) mol
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solvent
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15 mg
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reactant
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Name
sodium thiosulfate
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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